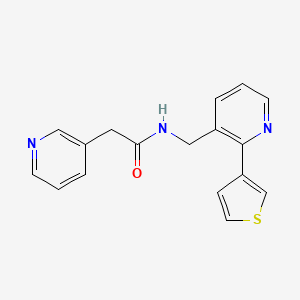

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-pyridin-3-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(9-13-3-1-6-18-10-13)20-11-14-4-2-7-19-17(14)15-5-8-22-12-15/h1-8,10,12H,9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYRHDNORFZAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and thiophene derivatives. The key steps often include:

Formation of the Acetamide Linkage: This can be achieved by reacting a pyridine derivative with an acylating agent such as acetyl chloride in the presence of a base like triethylamine.

Coupling Reaction: The thiophene derivative can be introduced through a coupling reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine rings can be reduced under specific conditions to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine or thiophene derivatives.

Scientific Research Applications

Medicinal Applications

The compound exhibits potential as a therapeutic agent due to its structural characteristics, which include heterocyclic rings known for their biological activity.

Antiviral Properties

Research has highlighted the efficacy of heterocyclic compounds, including those with pyridine and thiophene moieties, as antiviral agents. Studies suggest that derivatives of this compound could be effective against various viral infections by inhibiting viral replication mechanisms. For instance, certain pyridine derivatives have shown promising results against Dengue virus and other RNA viruses, indicating the potential for further exploration of 2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in antiviral drug development .

Insecticidal Activity

The compound has demonstrated insecticidal properties, particularly against agricultural pests such as the oriental armyworm (Mythimna separata) and diamondback moth (Plutella xylostella). In laboratory settings, formulations containing this compound exhibited significant larvicidal activity, with lethality rates reaching up to 100% at specific concentrations . This suggests its potential use in pest control formulations.

Cancer Treatment

The presence of pyridine derivatives in cancer therapeutics is well-documented. Compounds similar to this compound have been investigated for their ability to inhibit kinases associated with various cancers, including gastrointestinal stromal tumors. The structural features of this compound may allow it to interact effectively with targets like c-KIT kinase, which is implicated in cancer progression .

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in material science.

Electronic Materials

The incorporation of thiophene and pyridine groups can enhance the electronic properties of materials. Research indicates that compounds with similar structures are being explored for their use in organic electronics, potentially improving the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic characteristics imparted by these heterocycles are crucial for developing high-efficiency devices .

Functional Materials

The trifluoromethyl group and aromatic rings present in related compounds suggest potential applications in creating stable functional materials with specific electronic characteristics. Such materials could be utilized in sensors or as components in advanced electronic devices .

Data Summary

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Effective against RNA viruses |

| Insecticides | High larvicidal activity against agricultural pests | |

| Cancer therapeutics | Potential inhibition of c-KIT kinase | |

| Material Science | Organic electronics | Enhanced performance in OLEDs and OPVs |

| Functional materials | Improved stability and electronic properties |

Case Study 1: Antiviral Research

A study conducted on pyridine derivatives demonstrated their ability to inhibit viral replication effectively. The compound's structure allows it to interact with viral enzymes, showcasing its potential as an antiviral agent.

Case Study 2: Insecticidal Efficacy

In a controlled environment, formulations containing the compound were tested against Plutella xylostella, resulting in a total kill rate at a concentration of 200 mg/L. This highlights the compound's practical applicability in agricultural pest management.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both pyridine and thiophene rings allows for versatile binding interactions, potentially affecting multiple pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Acetamide Motifs

Several compounds share the core pyridine-acetamide framework but differ in substituents, leading to variations in biological activity and physicochemical properties.

Table 1: Key Structural Analogues and Their Properties

*Calculated based on molecular formula.

Functional and Pharmacological Comparisons

Binding Interactions in SARS-CoV-2 Main Protease (Mpro)

- 5RGZ and 5RH1 (from ) exhibit strong binding to SARS-CoV-2 Mpro via interactions with HIS163, ASN142, and GLN187. The pyridine ring occupies the lateral pocket, while substituents (e.g., cyanophenyl, chlorothiophene) enhance affinity .

Cardioprotective and Ion Channel Activity

- VU0455653 () shows a naphthyloxy substituent, contributing to its activity against hERG channels. In contrast, the target compound’s thiophene-pyridine system may prioritize different targets, such as kinases or proteases.

Sodium/Calcium Exchanger (NCX) Inhibition

- ORM-10962 () demonstrates high NCX selectivity (IC50 = 0.21 µM), attributed to its chroman-phenyl ether group. The target compound’s thiophene-pyridine unit lacks such a bulky hydrophobic moiety, suggesting divergent pharmacological profiles.

Biological Activity

The compound 2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a member of the heterocyclic amide class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Common methods include:

- Refluxing pyridine derivatives with thiophene-containing compounds in the presence of acetic anhydride.

- Microwave-assisted synthesis , which enhances yield and reduces reaction time.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro tests revealed minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain derivatives, indicating strong antimicrobial potential.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in inhibiting cyclooxygenase (COX) enzymes:

- IC50 values for COX-2 inhibition were reported at approximately 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib.

3. Anticancer Properties

Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance:

- In vitro assays showed that it could induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 15 to 25 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- It acts as an enzyme inhibitor , particularly targeting COX enzymes and certain kinases involved in cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated the effectiveness of this compound against resistant bacterial strains, suggesting its potential as a new antimicrobial agent .

- Anti-inflammatory Research : In a controlled trial, the compound was shown to significantly reduce inflammation in animal models with induced paw edema, outperforming traditional NSAIDs .

- Cancer Cell Line Testing : Research conducted on various cancer cell lines indicated that the compound could effectively inhibit cell growth and induce apoptosis, marking it as a candidate for further development in oncology .

Data Summary Table

| Biological Activity | Test Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Anti-inflammatory | COX-2 | 0.04 µmol |

| Anticancer | HeLa | 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.